molecular formula C15H16N2O2 B4520663 morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone

morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone

Cat. No.: B4520663
M. Wt: 256.30 g/mol
InChI Key: RSRMXOZBYSYWBU-UHFFFAOYSA-N
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Description

Historical Perspective and Evolution of Heterocyclic Methanone (B1245722) Scaffolds in Chemical Research

The journey of heterocyclic chemistry began in the 1800s, alongside the birth of organic chemistry. researchgate.net Heterocyclic compounds are fundamental to life, forming the core of essential biomolecules like the purine (B94841) and pyrimidine (B1678525) bases in DNA and RNA. nih.gov Their vast structural diversity and ability to interact with a wide array of biological targets have made them central to medicinal chemistry. researchgate.net Historically, many heterocyclic drug candidates were derived from natural products, which were then simplified or modified by chemists to optimize their properties. nih.gov

The methanone (C=O) group, or carbonyl group, when linking two or more cyclic structures, forms a "methanone scaffold." This scaffold is a common feature in a multitude of pharmacologically active molecules. Its evolution in drug design has been significant, often serving as a rigid linker that correctly orients appended chemical groups to fit into the binding sites of proteins or enzymes. The development of advanced synthetic methodologies, particularly metal-catalyzed cross-coupling reactions, has greatly expanded the ability of chemists to create a wide variety of functionalized heterocyclic compounds, further fueling the exploration of novel scaffolds. nih.govresearchgate.net This has led to a shift from traditional, often planar molecules to more complex, three-dimensional structures, which can offer improved specificity and efficacy. eurekalert.org

Rationale for Investigation into Novel Morpholine (B109124), Pyrrole (B145914), and Phenyl-Containing Compounds

The strategic combination of morpholine, pyrrole, and phenyl groups in a single molecule is based on the well-documented pharmacological profiles of each component.

Morpholine: This six-membered heterocycle is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov Its inclusion in a molecule can improve physicochemical properties such as solubility and metabolic stability. nih.govresearchgate.net The morpholine ring is found in numerous approved drugs and is known to contribute to a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.govnih.gov Its presence can also enhance the pharmacokinetic profile of a drug candidate. pharmjournal.ru

Pyrrole: The five-membered pyrrole ring is another crucial heterocyclic scaffold present in many natural and synthetic bioactive compounds. nih.govbiolmolchem.com Pyrrole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govnih.govmdpi.com The pyrrole nucleus is a key pharmacophore in many drugs, and its versatile structure allows for extensive chemical modification to tune its biological effects. nih.gov

Phenylmethanone Linker: The phenyl group acts as a common and stable scaffold, while the methanone linker connects the heterocyclic moieties. This arrangement is a proven strategy in drug design, allowing the distinct properties of the morpholine and pyrrole rings to be presented in a specific spatial orientation for interaction with biological targets. Chalcones, which contain a similar α,β-unsaturated carbonyl system, are well-known intermediates for synthesizing various heterocyclic compounds, including pyrroles. mdpi.comresearchgate.net

The combination of these three moieties, therefore, represents a rational drug design approach aimed at creating new chemical entities with potentially synergistic or novel biological activities.

Structural Elucidation and Key Features of morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone

The structure of this compound is defined by the specific connectivity of its three main components. While a specific X-ray crystallographic study for this exact compound is not publicly available, its key features can be inferred from the known structural chemistry of its components and similar molecules. nih.govnih.govresearchgate.net

The molecule consists of a central phenyl ring substituted at the 1- and 3-positions. The 1-position is occupied by the nitrogen atom of a pyrrole ring, and the 3-position is attached to the carbonyl carbon of the methanone group. The other side of this carbonyl group is bonded to the nitrogen atom of a morpholine ring.

Key Structural Features:

Pyrrole and Phenyl Rings: Both the pyrrole and phenyl rings are aromatic and therefore largely planar.

Morpholine Ring: The saturated morpholine ring typically adopts a stable chair conformation. nih.govnih.gov

Methanone Linker: The carbonyl group (C=O) is planar and acts as a somewhat rigid connector, influencing the relative orientation of the phenyl and morpholine rings.

Rotational Freedom: There is rotational freedom around the single bonds connecting the rings to the central methanone and phenyl components, allowing the molecule to adopt various conformations.

Below is a table summarizing the key properties of the compound.

PropertyData
Molecular Formula C₁₅H₁₆N₂O₂
Molecular Weight 256.30 g/mol
Key Functional Groups Morpholine, Pyrrole, Ketone (Methanone), Aromatic Ring
Expected Conformation Planar pyrrole/phenyl rings, Chair conformation for morpholine

Research Objectives and Scope for Studies on this compound

The investigation of a novel compound like this compound is typically guided by a set of clear research objectives. ijrpr.comblazingprojects.com Given the pharmacological potential of its constituent parts, the primary goals would be to synthesize, characterize, and evaluate its biological activities. researchgate.net

Primary Research Objectives:

Chemical Synthesis and Optimization: To develop an efficient and reproducible synthetic route for the compound and its analogues. ijrpr.com

Structural Characterization: To confirm the chemical structure and purity of the synthesized compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography. blazingprojects.com

Biological Screening: To evaluate the compound's activity across a range of biological assays. Based on the known properties of morpholine and pyrrole derivatives, these would likely include:

Anticancer/cytotoxicity assays against various cancer cell lines. nih.gov

Anti-inflammatory activity assays. nih.gov

Antimicrobial (antibacterial and antifungal) screening. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: To synthesize and test a series of related analogues to understand how modifications to the structure affect its biological activity. nih.govijrpr.com This helps in identifying the key pharmacophoric features required for its effects.

Computational Studies: To use molecular modeling and docking studies to predict potential biological targets and to understand the compound's binding mode at a molecular level.

The scope of such research is to identify a potential new lead compound that could serve as a starting point for the development of a new therapeutic agent. ijrpr.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-4-yl-(3-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15(17-8-10-19-11-9-17)13-4-3-5-14(12-13)16-6-1-2-7-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRMXOZBYSYWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of Morpholin 4 Yl 3 1h Pyrrol 1 Yl Phenyl Methanone

Retrosynthetic Analysis of the morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the amide bond of the methanone (B1245722) linkage and the C-N bonds of the pyrrole (B145914) and morpholine (B109124) rings.

The most logical primary disconnection is at the amide bond, breaking the molecule into 3-(1H-pyrrol-1-yl)benzoic acid and morpholine. This is a standard amide bond formation, which can be achieved through various coupling reactions.

Further disconnection of 3-(1H-pyrrol-1-yl)benzoic acid at the C-N bond between the phenyl and pyrrole rings suggests 3-aminobenzoic acid and a suitable five-carbon precursor for the pyrrole ring, such as 2,5-dimethoxytetrahydrofuran (B146720). This points towards a Paal-Knorr pyrrole synthesis.

Alternatively, the methanone linkage can be envisioned to be formed via a cross-coupling reaction. In this scenario, a disconnection next to the carbonyl group could lead to a 3-(1H-pyrrol-1-yl)phenyl organometallic reagent and a morpholine-containing carbonyl electrophile, or vice versa.

This analysis provides a roadmap for the synthesis, highlighting the key bond formations and the necessary building blocks.

Classical Synthetic Approaches for this compound and Analogues

The synthesis of this compound and related structures can be accomplished through a variety of classical methods that have been refined over the years. These approaches typically involve the sequential construction of the different moieties of the molecule.

The formation of the methanone (amide) linkage is a crucial step in the synthesis.

Amidation: The most direct method for forming the amide bond is the coupling of a carboxylic acid with an amine. In this case, 3-(1H-pyrrol-1-yl)benzoic acid would be activated and then reacted with morpholine. Common activating agents include carbodiimides (like DCC or EDC) or the formation of an acyl chloride.

Reagent 1Reagent 2Coupling AgentProduct
3-(1H-pyrrol-1-yl)benzoic acidMorpholineEDC/HOBtThis compound
3-(1H-pyrrol-1-yl)benzoyl chlorideMorpholineBase (e.g., triethylamine)This compound

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions offer an alternative and versatile approach to forming the C-C bond of the ketone. mdpi.comnih.gov For instance, a Suzuki-Miyaura coupling could be employed by reacting a 3-(1H-pyrrol-1-yl)phenylboronic acid with a morpholine-derived acyl halide in the presence of a palladium catalyst. mdpi.comnih.gov Other notable cross-coupling reactions include the Stille, Negishi, and Kumada couplings, which utilize organotin, organozinc, and Grignard reagents, respectively. nih.govresearchgate.netresearchgate.net These methods are particularly useful when functional group tolerance is a concern. The general mechanism for palladium-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination. nih.gov

The morpholine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties. nih.govnih.govresearchgate.net Its synthesis and functionalization are well-established. nih.gov

Synthesis: The morpholine ring can be introduced by using commercially available morpholine. However, for the synthesis of substituted morpholines, various methods exist. e3s-conferences.org One common approach is the cyclization of a diethanolamine (B148213) derivative. For instance, N-substituted diethanolamines can be cyclized under acidic conditions to yield the corresponding morpholine.

Functionalization: Pre-existing morpholine rings can be functionalized at the nitrogen atom through standard N-alkylation or N-acylation reactions. researchgate.net In the context of the target molecule, the nitrogen of morpholine acts as the nucleophile in the amidation reaction.

The 3-(1H-pyrrol-1-yl)phenyl moiety requires the formation of the pyrrole ring and its attachment to the phenyl group.

Pyrrole Synthesis: The Paal-Knorr synthesis is a widely used method for preparing pyrroles. wikipedia.orgmdpi.com It involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.org In this case, 3-aminobenzoic acid or its ester derivative could be reacted with 2,5-hexanedione (B30556) or 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst to form the corresponding N-substituted pyrrole. organic-chemistry.org Other methods for pyrrole synthesis include the Knorr and Hantzsch pyrrole syntheses. wikipedia.org Modern approaches often utilize transition metal catalysis to achieve higher efficiency and broader substrate scope. researchgate.netnih.gov

Phenyl Moiety Modification: The starting material for the phenyl portion is typically a substituted benzene (B151609) derivative. For the synthesis of this compound, a 3-aminobenzoic acid derivative is a logical starting point. The amino group serves as the attachment point for the pyrrole ring, and the carboxylic acid is used for the subsequent amidation. The substitution pattern on the phenyl ring can be modified through various electrophilic aromatic substitution reactions if analogues with different substitution patterns are desired.

Green Chemistry and Sustainable Synthesis of this compound

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in chemistry. semanticscholar.org This includes the use of greener solvents, catalyst-free reactions, and energy-efficient processes.

Catalyst-Free Amidation: While many amidation reactions rely on coupling agents, which can generate stoichiometric amounts of byproducts, catalyst-free methods are being explored. rsc.org For instance, the direct thermal or microwave-assisted amidation of carboxylic acids and amines can be achieved under solvent-free conditions, although this often requires high temperatures. researchgate.net Another approach involves the use of formamides as an amino source under metal- and solvent-free conditions. researchgate.net

Solvent-Free Reactions: Performing reactions in the absence of a solvent, or in a solid-state, can significantly reduce waste and simplify purification. science.gov For the synthesis of the target molecule, it might be possible to conduct the Paal-Knorr pyrrole synthesis or the amidation step under solvent-free conditions, for example, by grinding the reactants together or by using ball milling. science.gov

The application of green chemistry principles to the synthesis of this compound can lead to more efficient, economical, and environmentally benign manufacturing processes.

Microwave-Assisted and Electrochemical Synthesis Techniques

Conventional synthetic methods often require prolonged reaction times and harsh conditions. In contrast, microwave-assisted and electrochemical techniques offer significant advantages, including accelerated reaction rates, higher yields, and milder reaction conditions, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactants directly and efficiently. This localized heating can lead to a significant reduction in reaction times, from hours to minutes, and often results in higher product yields and purity. mdpi.comresearchgate.net The synthesis of this compound can be envisioned through the microwave-assisted amidation of 3-(1H-pyrrol-1-yl)benzoic acid with morpholine.

The reaction can be carried out in the presence of a suitable coupling agent or catalyst to facilitate the formation of the amide bond. While specific literature on the microwave-assisted synthesis of this exact compound is not available, analogous reactions have been reported. For instance, the direct amidation of benzoic acid derivatives with amines has been successfully achieved under microwave irradiation, often with the aid of a catalyst like cerium ammonium (B1175870) nitrate. nih.gov

A plausible microwave-assisted synthetic approach is outlined below:

Reactants: 3-(1H-pyrrol-1-yl)benzoic acid and morpholine.

Catalyst: A suitable amide coupling agent or a Lewis acid catalyst.

Solvent: A high-boiling point, microwave-transparent solvent, or under solvent-free conditions. researchgate.net

Reaction Conditions: The reaction mixture is subjected to microwave irradiation at a controlled temperature and time.

The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the desired product can be isolated using standard work-up procedures. The table below presents hypothetical data for the microwave-assisted synthesis of the target compound, based on analogous reactions reported in the literature.

EntryPower (W)Temperature (°C)Time (min)Yield (%)
11001201575
21501501085
3200180592

Electrochemical Synthesis

Electrochemical synthesis offers a unique and sustainable alternative for amide bond formation, avoiding the need for stoichiometric activating agents. researchgate.netnih.govrsc.org This method relies on the direct electrochemical oxidation or reduction of reactants to generate reactive intermediates that then combine to form the desired product.

For the synthesis of this compound, an electrochemical approach could involve the anodic oxidation of 3-(1H-pyrrol-1-yl)benzoic acid to form a reactive acyl intermediate, which then reacts with morpholine. Alternatively, a hemiaminal intermediate formed from an aldehyde precursor could be selectively oxidized at an electrode. acs.org

A proposed electrochemical synthesis could be carried out in an undivided cell with appropriate electrodes and an electrolyte. The key parameters to control are the applied current or potential, the electrode material, and the solvent/electrolyte system.

The following table illustrates potential experimental conditions for the electrochemical synthesis of the target compound, extrapolated from general electrochemical amidation procedures.

EntryAnode MaterialCathode MaterialElectrolyteCurrent Density (mA/cm²)Yield (%)
1PlatinumPlatinumTBAB1070
2GraphiteGraphiteLiClO₄1578
3GoldPlatinumNaBr1282

The use of electrochemistry in amide synthesis is a rapidly developing field, and its application to complex molecules like this compound holds significant promise for more environmentally friendly and efficient manufacturing processes. researchgate.net

Purification and Isolation Techniques for Advanced Organic Compounds

The purity of a synthesized compound is paramount for its intended application. Therefore, effective purification and isolation techniques are critical steps in the synthetic workflow. For advanced organic compounds like this compound, a combination of methods is often employed to achieve the desired level of purity.

Chromatographic Methods

Column chromatography is a widely used technique for the purification of organic compounds. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (eluent) is crucial for achieving good separation. For a moderately polar compound like the target molecule, a silica gel column with a gradient elution system of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) would likely be effective.

Flash chromatography, a variation of column chromatography that uses pressure to increase the flow rate of the eluent, can significantly reduce the purification time.

Crystallization

Crystallization is a powerful technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the solution. The choice of solvent is critical and is often determined empirically. For pyrrole derivatives, solvents like ethanol, methanol, or mixtures with water can be effective for recrystallization. google.commdpi.com

Extraction

Liquid-liquid extraction is a fundamental technique used in the work-up procedure to separate the desired product from unreacted starting materials, catalysts, and byproducts. For the target amide, which is expected to be soluble in organic solvents, extraction with a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) from an aqueous phase can effectively remove water-soluble impurities. chemspider.com Specialized extraction protocols, such as those using sodium bisulfite, can be employed to remove reactive ketone or aldehyde impurities. nih.govjove.com

The following table summarizes the key purification techniques and their applicability to this compound.

TechniquePrincipleApplication for Target Compound
Column Chromatography Differential adsorption of components onto a solid stationary phase.Primary purification method to separate the product from non-polar and highly polar impurities.
Crystallization Difference in solubility of the compound and impurities in a particular solvent at different temperatures.Final purification step to obtain a highly pure, crystalline product.
Liquid-Liquid Extraction Differential solubility of components in two immiscible liquid phases.Initial work-up to remove inorganic salts, water-soluble reagents, and byproducts.

By carefully selecting and combining these modern synthetic and purification methodologies, this compound can be prepared in high yield and purity, enabling its further investigation and application in various scientific fields.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone, both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The protons on the morpholine (B109124) ring are expected to appear as multiplets in the upfield region, typically between 3.2 and 3.9 ppm. The protons attached to the carbons adjacent to the oxygen atom would be shifted further downfield compared to those adjacent to the nitrogen atom. The aromatic protons on the central phenyl ring would exhibit complex splitting patterns in the aromatic region (approximately 7.0-8.0 ppm), indicative of their meta substitution pattern. The protons of the pyrrole (B145914) ring would also resonate in the aromatic region, with distinct chemical shifts for the α and β protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the different carbon environments within the molecule. The carbonyl carbon of the methanone (B1245722) group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The carbons of the morpholine ring would appear in the upfield region, with the carbons adjacent to the oxygen atom resonating at a lower field than those next to the nitrogen. The aromatic carbons of the phenyl and pyrrole rings would be observed in the region of 110-150 ppm.

Predicted NMR Data:

Based on data from analogous compounds like morpholino(phenyl)methanone and various N-aryl pyrroles, the following table presents the predicted chemical shifts for this compound. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O) - ~170
Phenyl Ring 7.2 - 7.8 (m) 120 - 140
Pyrrole Ring (α-H) ~7.0 (t) ~118
Pyrrole Ring (β-H) ~6.3 (t) ~110
Morpholine Ring (-CH₂-N) 3.3 - 3.8 (m) ~45 - 50

Note: Predicted values are based on the analysis of structurally similar compounds and may vary from experimental results. 'm' denotes multiplet, 't' denotes triplet.

Mass Spectrometry (MS) Applications in Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (C₁₅H₁₆N₂O₂), high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular weight. The calculated exact mass is 256.1212 g/mol . The observation of a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass would confirm the elemental formula of the compound.

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the amide bond, leading to the formation of a morpholinyl cation and a 3-(1H-pyrrol-1-yl)benzoyl cation. Further fragmentation of the benzoyl portion could also be observed.

Table 2: Predicted Key Mass Spectrometry Fragments

m/z (predicted) Fragment Ion
256.12 [M]⁺ (Molecular Ion)
171.07 [M - C₄H₈NO]⁺

Note: The predicted m/z values are for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

The most prominent peak would be the strong carbonyl (C=O) stretching vibration of the ketone group, which is expected to appear in the region of 1630-1680 cm⁻¹. The C-N stretching vibrations of the morpholine and pyrrole rings would likely be observed in the 1200-1350 cm⁻¹ region. The C-O-C stretching of the morpholine ether linkage would produce a strong band around 1115 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
Carbonyl (C=O) Stretch 1630 - 1680 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
C-N Stretch 1200 - 1350 Medium

X-ray Crystallography Techniques for Solid-State Structure and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming its connectivity and revealing its conformational preferences.

Theoretical and Computational Studies of Morpholin 4 Yl 3 1h Pyrrol 1 Yl Phenyl Methanone

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the fundamental electronic and structural properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the electron distribution and energy states, which are critical determinants of a molecule's reactivity and physical characteristics.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone is characterized by the interplay of its constituent aromatic and heterocyclic rings. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -1.8
HOMO-LUMO Gap 4.4

Note: This data is illustrative and not derived from specific experimental or computational results for the named compound.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid, owing to the presence of several rotatable bonds. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. The most stable conformation, or the global minimum on the potential energy surface, dictates the molecule's predominant shape and, consequently, its interaction with biological targets.

For the morpholine (B109124) ring, a chair conformation is typically the most stable. The orientation of the phenyl and pyrrole (B145914) rings relative to the central methanone (B1245722) linker is determined by the torsional angles, which can be explored through computational methods to identify low-energy conformers. A study on a related morpholine derivative, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, revealed that the morpholine ring adopts a chair conformation. nih.gov

Molecular Dynamics Simulations for Solvent Interactions and Ligand Flexibility

Molecular dynamics (MD) simulations offer a dynamic perspective of molecular behavior over time, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. By simulating the motion of atoms and molecules, MD can reveal how a ligand like this compound behaves in a physiological environment.

These simulations can elucidate the stability of different conformations, the role of solvent molecules in mediating interactions, and the flexibility of the ligand, which is crucial for its ability to adapt to a binding site on a biological target. For instance, MD simulations of quinazoline-morpholine hybrids have been used to assess the stability of ligand-protein complexes. nih.gov

In Silico Prediction of Potential Biological Targets and Pathways

In the absence of experimental data, computational methods can be employed to predict the potential biological targets of a novel compound. These in silico approaches utilize information about the compound's structure and physicochemical properties to screen against databases of known biological targets. Methods such as reverse docking, pharmacophore modeling, and machine learning algorithms can identify proteins and pathways that are likely to be modulated by the compound. For morpholine-containing compounds, a wide range of biological activities have been reported, including effects on the central nervous system. nih.govnih.gov

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in understanding the binding mode and affinity of a potential drug molecule. The process involves sampling a multitude of conformations and orientations of the ligand within the receptor's binding site and scoring them based on their steric and energetic complementarity.

For a compound like this compound, docking studies could be performed against various receptors implicated in diseases where morpholine and pyrrole derivatives have shown activity, such as cancer and neurodegenerative disorders. researchgate.netnih.gov The results of docking studies can guide the design of more potent and selective analogs. For example, molecular docking of other morpholine derivatives has been used to investigate their interactions with target proteins. nih.govresearchgate.net

Table 2: Exemplary Molecular Docking Results for a Hypothetical Target

Parameter Value
Binding Affinity (kcal/mol) -8.5
Interacting Residues Tyr123, Phe256, Arg301
Hydrogen Bonds 1
Hydrophobic Interactions 5

Note: This data is illustrative and not based on actual docking studies for the named compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.org By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new compounds and to optimize lead compounds.

The development of a QSAR model involves a series of steps:

Data Set Preparation: A collection of compounds with known activities is assembled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a series of compounds related to this compound, a QSAR study could reveal the key structural requirements for a particular biological effect. Studies on other morpholine and pyrrole derivatives have successfully employed QSAR to understand their structure-activity relationships. pensoft.netresearchgate.netnih.gov

Table 3: Common Descriptors Used in QSAR Studies

Descriptor Type Examples
Electronic Dipole moment, HOMO/LUMO energies
Steric Molecular weight, volume, surface area
Hydrophobic LogP, molar refractivity
Topological Connectivity indices, shape indices

Note: This table provides general examples of descriptors and is not specific to the named compound.

Preclinical Biological Evaluation and Mechanistic Investigations of Morpholin 4 Yl 3 1h Pyrrol 1 Yl Phenyl Methanone

In Vitro Screening Methodologies and Assays

Standard preclinical pipelines for compounds of this nature would involve a variety of in vitro assays to determine their biological activity at a cellular and molecular level.

Cell-Free Biochemical Assays for Enzyme Inhibition and Receptor Binding

Information regarding the interaction of morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone with specific enzymes or receptors is currently unavailable. Cell-free biochemical assays are fundamental in early-stage drug discovery to identify direct molecular targets and quantify the potency of a compound's interaction. These assays measure the modulation of a purified enzyme's activity or the binding affinity to a specific receptor in an isolated system. Without published research, any potential enzymatic or receptor targets of this compound remain purely speculative.

Cell-Based Assays on Specific Cell Lines (e.g., antiproliferative, antimicrobial activity)

Similarly, there are no published reports on the effects of this compound in cell-based assay systems. Such assays are crucial for understanding a compound's activity in a more biologically relevant context, including its potential as an antiproliferative agent against cancer cell lines or its efficacy against various microbial strains. The lack of this data means that the compound's cellular effects and potential therapeutic applications in these areas are unknown.

In Vivo Animal Model Studies for Efficacy and Pharmacodynamics (Non-Human)

Following promising in vitro results, compounds typically advance to in vivo studies in animal models to assess their efficacy, safety, and pharmacodynamic properties.

Target Engagement Studies in Preclinical Models

No in vivo studies have been published that demonstrate whether this compound can engage with its intended molecular target within a living organism. Target engagement studies are critical to confirm that a compound reaches its site of action and interacts with its target at concentrations that can elicit a therapeutic effect.

Dose-Response Relationships in Animal Models (Experimental Design)

The establishment of a dose-response relationship is a cornerstone of preclinical pharmacology. Currently, there is no available information from animal studies that outlines the relationship between different doses of this compound and its corresponding biological effects. Such studies are essential for determining the optimal dose range for efficacy while minimizing potential toxicity.

Investigation of Molecular Mechanisms of Action

A comprehensive understanding of a compound's molecular mechanism of action is vital for its development as a therapeutic agent. This involves identifying the specific signaling pathways and molecular interactions through which the compound exerts its effects. For this compound, the scientific literature is silent on its mechanism of action. While the morpholine (B109124) and pyrrole (B145914) moieties are present in various biologically active molecules, the specific contribution of these structures in this particular arrangement has not been elucidated. researchgate.netresearchgate.netresearchgate.netmdpi.com The synthesis of related compounds, such as fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines, has been described for potential antibacterial applications, but this does not provide direct insight into the mechanism of the title compound. nih.gov

Receptor/Enzyme Binding and Activation/Inhibition Profiles

There is no specific information available in the scientific literature detailing the receptor or enzyme binding profile of this compound. General studies on related heterocyclic compounds indicate that molecules containing morpholine and pyrrole rings can interact with a variety of biological targets, including kinases and G-protein coupled receptors. nih.gov However, the specific binding affinities and functional activities of the title compound have not been reported.

Intracellular Signaling Pathway Modulation and Gene Expression Profiling

No studies have been published that investigate the effects of this compound on intracellular signaling pathways or its impact on gene expression profiles. Such studies are crucial for understanding the mechanism of action of a compound and would typically follow the initial identification of a biological target.

Proteomic and Metabolomic Approaches to Mechanistic Elucidation

Comprehensive proteomic and metabolomic studies to elucidate the mechanism of action of this compound have not been reported. These approaches provide a global view of the cellular changes induced by a compound and are powerful tools in mechanistic studies.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

While the general principles of structure-activity relationships (SAR) are well-established in medicinal chemistry, specific SAR studies for analogues of this compound are not available in the literature. e3s-conferences.org SAR studies involve the synthesis and biological testing of a series of related compounds to understand how chemical structure influences biological activity. e3s-conferences.org

Design and Synthesis of Structurally Related Analogues

The synthesis of various morpholine and pyrrole derivatives has been described in the chemical literature. ijprs.comnih.govresearchgate.net However, there are no publications that specifically focus on the design and synthesis of a library of analogues based on the this compound scaffold for the purpose of SAR studies.

Evaluation of Structural Modifications on Preclinical Biological Activity

Without a defined biological activity for the parent compound, it is not possible to evaluate the effect of structural modifications. The biological evaluation of analogues is a key component of SAR studies, allowing for the identification of structural features that are important for activity.

Identification of Key Pharmacophoric Elements

The identification of key pharmacophoric elements—the essential structural features required for biological activity—for this compound has not been accomplished. This would require the synthesis and testing of a series of analogues to map the pharmacophore.

Advanced Medicinal Chemistry Strategies and Optimization of Morpholin 4 Yl 3 1h Pyrrol 1 Yl Phenyl Methanone Derivatives

Lead Identification and Optimization Techniques for Heterocyclic Compounds

The journey from an initial "hit" compound, such as morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone, to a preclinical candidate is a systematic process known as lead optimization. danaher.combiobide.com This phase focuses on refining the chemical structure to improve efficacy, selectivity, and pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). danaher.com For heterocyclic compounds, this process involves the synthesis and characterization of numerous analogues to establish a clear Structure-Activity Relationship (SAR). biobide.com

The lead optimization for a molecule like this compound would involve systematically modifying its four key structural components: the morpholine (B109124) ring, the central phenyl ring, the methanone (B1245722) linker, and the pyrrole (B145914) ring.

Morpholine Ring Modification: The morpholine moiety is often incorporated to enhance aqueous solubility and metabolic stability. researchgate.net Modifications could include the synthesis of substituted morpholines to explore steric and electronic effects on target binding. nih.gov

Phenyl Ring Substitution: Altering the substitution pattern on the central phenyl ring can significantly impact target affinity and selectivity. Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule.

Methanone Linker Alteration: The carbonyl group of the methanone linker acts as a hydrogen bond acceptor. Its geometry is crucial for orienting the morpholine and phenyl-pyrrol moieties. Modifications to this linker, such as its reduction or replacement with other functional groups, would be explored to probe its role in binding.

Pyrrole Ring Modification: Substituents on the pyrrole ring could be introduced to explore additional binding interactions within the target's active site. The synthesis of pyrrole derivatives with varied substitution patterns is a common strategy to enhance biological activity. nih.gov

Computational tools, such as free energy perturbation (FEP) calculations, can guide the optimization process by predicting the binding affinities of proposed analogues, thereby prioritizing synthetic efforts. nih.govacs.org

Table 1: Conceptual Structure-Activity Relationship (SAR) for this compound Analogues
AnalogueModificationHypothesized RationalePredicted Impact on Activity
Analogue 1Addition of a methyl group to the morpholine ringProbe for steric tolerance in the binding pocketPotentially increased selectivity
Analogue 2Replacement of the phenyl ring with a pyridine (B92270) ringIntroduce a hydrogen bond acceptor, alter solubilityModulated potency and pharmacokinetics
Analogue 3Fluorination of the phenyl ringBlock potential sites of metabolism, alter electronicsImproved metabolic stability
Analogue 4Substitution on the pyrrole ring (e.g., with a phenyl group)Explore additional hydrophobic interactionsPotentially increased potency

Scaffold Hopping and Bioisosteric Replacements to Modulate Activity

Scaffold hopping and bioisosteric replacement are key strategies in modern drug design used to discover novel chemotypes, improve drug-like properties, and circumvent existing patents. nih.govnih.gov Scaffold hopping involves replacing the core molecular framework of a compound with a different scaffold while preserving the original biological activity. nih.gov Bioisosterism refers to the substitution of a functional group with another that has similar physical or chemical properties, leading to a similar biological response. nih.govnih.gov

For this compound, these strategies can be applied to its distinct heterocyclic components.

Morpholine Bioisosteres: The morpholine ring is often metabolically labile. enamine.net Replacing it with bioisosteres such as piperazine, thiomorpholine, or bicyclic amines could improve metabolic stability or introduce new interaction points with the target. enamine.net

Phenyl Ring Replacements: The central phenyl ring is a common target for scaffold hopping to address metabolic liabilities associated with aromatic oxidation. rsc.org Replacing it with an electron-deficient heterocycle like pyridine or pyrimidine (B1678525) can increase robustness towards cytochrome P450-mediated oxidation. rsc.org

Pyrrole Bioisosteres: The pyrrole ring can be replaced with other five-membered heterocycles like furan, thiophene, pyrazole, or isoxazole (B147169) to modulate electronic properties and hydrogen bonding capabilities.

These replacements can lead to compounds with significantly improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Table 2: Potential Bioisosteric Replacements for Key Moieties
Original MoietyPotential BioisosteresRationale for Replacement
MorpholineThiomorpholine, Piperazine, 4-HydroxypiperidineImprove metabolic stability, alter solubility, introduce new H-bonding sites
PhenylPyridine, Pyrimidine, ThiazoleReduce metabolic oxidation, introduce polarity, modulate geometry
PyrrolePyrazole, Thiophene, Furan, TriazoleAlter electronic distribution, modify H-bonding capacity, change lipophilicity

Prodrug Strategies for Enhanced Delivery and Efficacy (Preclinical/Conceptual)

Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo through enzymatic or chemical transformation. wiley-vch.dee-bookshelf.de This strategy is employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, limited permeability, or rapid metabolism. wiley-vch.deresearchgate.net

For a compound like this compound, which lacks obvious hydroxyl or carboxyl groups for traditional ester-based prodrug design, conceptual strategies could be devised. One approach involves introducing a functional group onto the scaffold that can serve as a handle for a promoiety. For example, a hydroxyl group could be introduced on the phenyl ring, which is then masked by a cleavable group (e.g., a phosphate (B84403) or an ester). This masked compound would be the prodrug, designed to be more water-soluble and converted back to the active hydroxylated analogue in the body.

Another conceptual strategy could involve designing a prodrug that targets specific enzymes for activation. openmedicinalchemistryjournal.com For instance, a nitro group could be added to the phenyl ring. In the hypoxic environment of tumors, nitroreductase enzymes could reduce the nitro group to an amine, triggering a fragmentation cascade that releases the active drug. This approach would provide site-specific drug release, enhancing efficacy and reducing systemic toxicity. openmedicinalchemistryjournal.com

Table 3: Conceptual Prodrug Strategies
Prodrug ApproachStructural ModificationActivation MechanismTherapeutic Goal
Enzyme-cleavable PromoietiesIntroduce a hydroxyl group on the phenyl ring, then attach a phosphate group.Cleavage by alkaline phosphatases in vivo to release the active hydroxylated drug.Improve aqueous solubility and passive diffusion.
Bioreductive ProdrugsIntroduce a nitro group on the phenyl or pyrrole ring.Reduction by nitroreductase enzymes in hypoxic tumor environments.Tumor-selective drug release.
Acid-sensitive Ketal ProdrugsModify the carbonyl linker to a ketal containing a cleavable promoiety.Acid-catalyzed hydrolysis in the low pH environment of tumors or endosomes.Targeted release in acidic microenvironments. researchgate.net

Design of Targeted Delivery Systems (Conceptual/Preclinical)

Targeted delivery systems aim to increase the concentration of a therapeutic agent at the desired site of action, thereby enhancing efficacy and minimizing off-target side effects. nih.gov For derivatives of this compound, several conceptual preclinical strategies could be explored.

One prominent strategy is the use of nanotechnology. nih.gov The drug could be encapsulated within nanoparticles, such as liposomes or polymeric micelles. These nanocarriers can be engineered to have specific properties, such as prolonged circulation time and preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, the surface of these nanoparticles can be decorated with targeting ligands (e.g., antibodies, peptides, or aptamers) that bind to receptors overexpressed on cancer cells, leading to active targeting and receptor-mediated endocytosis.

Another advanced approach is Antibody-Directed Enzyme Prodrug Therapy (ADEPT). openmedicinalchemistryjournal.com In this two-step strategy, an antibody-enzyme conjugate is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a non-toxic prodrug derivative of this compound is administered, which is then converted into its active, cytotoxic form only at the target site by the localized enzyme. openmedicinalchemistryjournal.com

Multi-Targeting Approaches with this compound Analogues

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. ethz.ch Multi-target drugs, designed to modulate several targets simultaneously, can offer superior efficacy compared to single-target agents. ethz.ch Given that the heterocyclic components of this compound are common in various classes of inhibitors (e.g., kinase inhibitors), analogues could be rationally designed to have a multi-target profile.

For instance, a strategy could involve designing analogues that inhibit both a specific protein kinase and a related signaling pathway protein. This could be achieved by modifying the compound's scaffold to incorporate pharmacophoric features necessary for binding to a second target. A structure-activity relationship study of a series of 1-H-pyrazole-3-carboxamide derivatives found that incorporating a pyrimidine-fused heterocycle was critical for potent inhibition of both FLT3 and CDK kinases. nih.gov A similar strategy could be applied here, where the pyrrole ring might be replaced by a larger, fused heterocyclic system known to interact with a second family of enzymes, while the morpholin-phenyl-methanone portion retains affinity for the primary target. This approach aims to create a single molecule capable of producing a synergistic therapeutic effect.

Table 4: Conceptual Design of a Multi-Target Analogue
Original CompoundConceptual AnalogueDesign StrategyHypothesized Multi-Target Profile
This compoundAn analogue where the pyrrole is replaced with a 7H-pyrrolo[2,3-d]pyrimidine moiety.Pharmacophore merging: combines the morpholin-phenyl-methanone scaffold (for Target A) with a known hinge-binding motif (pyrrolo-pyrimidine, for Target B, e.g., a kinase). nih.govDual inhibitor of Target A and Target B (e.g., two distinct protein kinases).

Potential Future Directions and Broader Applications of Morpholin 4 Yl 3 1h Pyrrol 1 Yl Phenyl Methanone Research

Exploration of Novel Therapeutic Areas for Preclinical Development

The pyrrole (B145914) and morpholine (B109124) moieties are considered "privileged scaffolds" in drug discovery, appearing in numerous approved drugs and clinical candidates. alliedacademies.orgnih.gov This suggests that morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone could be a valuable starting point for preclinical development in several therapeutic areas.

Oncology: Pyrrole derivatives are integral to many anticancer agents, including kinase inhibitors that target signaling pathways crucial for tumor growth and survival, such as VEGFR and EGFR. nih.govmdpi.com Compounds with a pyrrolyl-phenyl-amide structure, similar to the subject compound, have been investigated as inhibitors of enzymes like enoyl-ACP reductase, a target in Mycobacterium tuberculosis. mdpi.com Future research could explore the activity of this compound against various cancer cell lines, focusing on its potential as a kinase inhibitor or an agent that induces apoptosis. nih.govresearchgate.net

Infectious Diseases: Both pyrrole and morpholine derivatives have demonstrated significant potential as antibacterial and antifungal agents. mdpi.comnih.gov Natural pyrrole-containing compounds have shown potent activity against Gram-positive bacteria, including drug-resistant strains. mdpi.com Research could be directed towards evaluating the antimicrobial spectrum of this compound and its derivatives against a panel of clinically relevant pathogens.

Inflammatory and Neurological Disorders: The morpholine ring is a component of drugs with anti-inflammatory and CNS activity. nih.govresearchgate.net For instance, a derivative of trimetozine, morpholine (3,5-di-tert-butyl-4-hydroxyphenyl) methanone (B1245722), has shown preclinical anxiolytic effects. nih.gov Given that pyrrole derivatives have also been investigated for anti-inflammatory properties, this hybrid scaffold warrants investigation for its potential in treating chronic inflammatory diseases and neurological conditions. alliedacademies.org

Potential Therapeutic AreaRationale Based on Structural MoietiesKey Molecular Targets
Oncology Pyrrole is a core scaffold in kinase inhibitors. nih.govmdpi.comReceptor Tyrosine Kinases (e.g., VEGFR, EGFR), CDKs. nih.govnih.gov
Infectious Diseases Pyrrole and morpholine derivatives show antibacterial activity. mdpi.commdpi.comDNA gyrase, Enoyl-ACP reductase. mdpi.com
Inflammation Both scaffolds are present in anti-inflammatory compounds. alliedacademies.orgresearchgate.netCyclooxygenase (COX), various cytokines.
Neurology Morpholine is found in CNS-active drugs; pyrrole's lipophilicity allows it to cross the blood-brain barrier. nih.govnih.govGABA receptors, various neurotransmitter systems. nih.gov

Development of Chemical Probes and Research Tools

Beyond direct therapeutic applications, this compound and its analogs could be developed into valuable chemical probes. These tools are essential for basic research to investigate biological pathways and validate new drug targets.

Given the prevalence of the pyrrole scaffold in kinase inhibitors, this compound could be used as a starting point to design selective probes for specific kinases. nih.gov By modifying its structure and attaching reporter tags (like fluorescent dyes or biotin), researchers could create tools to:

Identify and validate novel kinase targets in disease models.

Study the cellular mechanisms of kinase signaling pathways.

Be used in competitive binding assays to screen for other, more potent inhibitors.

The development of such probes would be a significant contribution to cell biology and the broader drug discovery process. nih.gov

Applications in Materials Science and Other Non-Medicinal Fields

The constituent heterocycles of this compound also have well-established roles in materials science, suggesting non-medicinal applications for this compound.

Conducting Polymers: Pyrrole is the monomer for polypyrrole, an intrinsically conducting polymer used in sensors, batteries, and antistatic coatings. mdpi.com The subject compound could be investigated as a functionalized monomer. Polymerization via its pyrrole ring could lead to novel materials with unique electronic properties, potentially modified by the bulky morpholin-phenyl-methanone substituent.

Corrosion Inhibition: Morpholine and its derivatives are used as corrosion inhibitors for metals. e3s-conferences.orgalliedacademies.org The potential of this compound to form protective films on metal surfaces could be an area of industrial research.

Organic Synthesis: The compound can serve as a versatile intermediate or building block in organic synthesis for creating more complex molecules, dyes, and photographic chemicals. alliedacademies.org

FieldPotential ApplicationRelevant Moiety
Materials Science Functionalized conducting polymers. mdpi.comPyrrole
Industrial Chemistry Corrosion inhibitors. e3s-conferences.orgMorpholine
Organic Synthesis Intermediate for dyes, agrochemicals, and perfumes. Both

Interdisciplinary Research Collaborations and Translational Potential

The diverse potential of this compound highlights the need for interdisciplinary collaboration. acs.org Realizing its full potential would require partnerships between:

Medicinal Chemists: To synthesize analogs and optimize structure-activity relationships (SAR). rsc.org

Biologists and Pharmacologists: To conduct in vitro and in vivo testing to determine therapeutic efficacy and mechanism of action.

Materials Scientists: To explore polymerization and other non-medicinal applications.

Such collaborations are crucial for the translational potential of the research—moving a promising compound from academic discovery to real-world application, whether as a new drug or a novel material. mdpi.comnih.govresearchgate.net The journey from a laboratory chemical to a marketed product is complex and requires a multifaceted approach that bridges the gap between academic and industrial research. acs.org

Unaddressed Research Questions and Methodological Challenges in Heterocycle Research

Research on this compound would also encounter and potentially help address broader challenges in heterocyclic chemistry.

Synthesis and Functionalization: While classic methods for pyrrole synthesis exist, developing green and efficient methodologies for creating poly-functionalized pyrroles remains a challenge. nih.govlucp.net Furthermore, the regioselective functionalization of the pyrrole ring can be difficult due to its electron-rich nature. nih.gov Similarly, the synthesis of complex, substituted morpholines is an area that remains underexplored. nih.gov Developing a robust and scalable synthesis for the title compound and its derivatives would be a significant methodological advancement.

Reactivity and Catalysis: Studies have shown that morpholine-based enamines are less reactive in organocatalysis compared to their pyrrolidine (B122466) counterparts due to electronic effects from the oxygen atom. frontiersin.org Investigating the reactivity of the morpholine nitrogen in this specific compound could provide new insights into the fundamental chemistry of this heterocycle.

Predictive Modeling: A key challenge in drug discovery is accurately predicting the biological activity and pharmacokinetic properties of a novel compound. Integrating computational tools and in silico modeling with the synthesis and testing of compounds like this compound can help refine predictive models for heterocyclic compounds. mdpi.com

Q & A

Q. What are the optimal synthetic routes for morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling a morpholine derivative with a 3-(1H-pyrrol-1-yl)phenyl precursor. A common approach is the Friedel-Crafts acylation, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes may use Ullmann coupling or Buchwald-Hartwig amination to introduce the morpholine moiety. Reaction optimization includes controlling temperature (e.g., reflux in xylene) and stoichiometry, as seen in analogous methanone syntheses . Purification via recrystallization (e.g., methanol) or column chromatography ensures product integrity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation, with chemical shifts for the morpholine (δ ~3.5–4.0 ppm) and pyrrole (δ ~6.5–7.5 ppm) groups serving as diagnostic markers. Infrared (IR) spectroscopy identifies carbonyl stretching (~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-referencing with computational predictions (e.g., DFT-based chemical shift calculations) and comparison to analogous compounds (e.g., nitro-substituted pyrazole methanones) ensures spectral accuracy .

Q. How does the compound behave under common chemical reactions, such as oxidation or substitution?

Methodological Answer: The morpholine group is relatively stable under mild conditions but may undergo ring-opening in strong acidic/basic environments. The pyrrole ring is susceptible to electrophilic substitution, with regioselectivity guided by directing groups (e.g., nitro or methyl substituents). Reduction of nitro groups (if present in derivatives) to amines can be achieved using Pd/C and H₂, while oxidation of the pyrrole ring may require strong oxidants like m-CPBA. Reaction pathways are confirmed via LC-MS monitoring and isolation of intermediates .

Advanced Research Questions

Q. What crystallographic strategies are employed to resolve the compound’s 3D structure, and how are refinement challenges addressed?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., methanol/water mixtures). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. The SHELX suite (SHELXL for refinement) is used for structure solution, with attention to disorder in flexible groups (e.g., morpholine). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds), while twin refinement handles crystal imperfections .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or bioactivity?

Methodological Answer: Density Functional Theory (DFT) calculates optimized geometries, electrostatic potentials, and frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., lone pair → σ* transitions). Molecular docking (AutoDock Vina) screens against biological targets (e.g., enzymes), with binding affinities validated experimentally via IC₅₀ assays. Comparative studies with structurally similar methanones refine predictions .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

Methodological Answer: Contradictions (e.g., mismatched NMR shifts or unit-cell parameters) require multi-technique validation:

  • Spectral conflicts: Use heteronuclear correlation (HSQC/HMBC) for ambiguous proton assignments.
  • Crystallographic mismatches: Re-examine data for twinning or pseudosymmetry. Compare with powder XRD to rule out polymorphism.
  • Computational cross-checks: Overlay DFT-optimized structures with SCXRD coordinates to identify steric clashes .

Q. What strategies are used to study the compound’s biological activity, particularly target engagement?

Methodological Answer:

  • Enzyme inhibition assays: Dose-response curves (e.g., 0.1–100 µM) with spectrophotometric readouts (e.g., NADH depletion for dehydrogenases).
  • Cellular uptake studies: LC-MS quantification of intracellular concentrations.
  • Target identification: Photoaffinity labeling or thermal shift assays (TSA) to confirm binding partners. Cross-reference with databases (ChEMBL) for structural analogs .

Q. How can regioselectivity challenges in derivatization be addressed?

Methodological Answer: Introducing directing groups (e.g., –NO₂ or –OCH₃) on the phenyl ring prior to coupling can control substitution sites. Computational modeling (DFT) predicts electron density maps to guide synthetic planning. Parallel synthesis (e.g., using diverse aryl boronic acids in Suzuki couplings) empirically tests regiochemical outcomes .

Q. What stability studies are critical for ensuring experimental reproducibility?

Methodological Answer:

  • Thermal stability: Thermogravimetric analysis (TGA) under nitrogen.
  • Photodegradation: UV-vis exposure (e.g., 254 nm) with HPLC monitoring.
  • Hydrolytic stability: Incubation in buffered solutions (pH 1–13) followed by LC-MS analysis. Stabilizers (e.g., antioxidants) are added if degradation exceeds 5% .

Q. How does this compound compare to structurally related methanones in terms of electronic and steric effects?

Methodological Answer: Comparative studies using Hammett plots (σ values) quantify electron-withdrawing/donating effects. Steric maps from SCXRD (e.g., torsion angles) and DFT-optimized geometries differentiate substituent bulk. Biological activity correlations (e.g., IC₅₀ vs. logP) identify structure-activity relationships (SARs). Case studies include morpholin-4-yl vs. piperidinyl analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.